molecular formula C14H16N4O5S2 B2383872 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 796996-60-6

2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2383872
CAS No.: 796996-60-6
M. Wt: 384.43
InChI Key: SARQYUFODMLSQS-UHFFFAOYSA-N
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Description

2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide (CAS 796996-60-6) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H16N4O5S2 and a molecular weight of 384.43 g/mol, this molecule features a hybrid structure incorporating morpholine, sulfonyl, 1,3,4-oxadiazole, and acetamide pharmacophores . This specific architecture is strategically designed for multi-target therapeutic research. Recent scientific studies highlight that morpholine-based acetamide derivatives show promising mechanisms of action as inhibitors of key enzymatic targets, notably carbonic anhydrase (CA) . The inhibition of specific CA isozymes, such as CA IX, which is overexpressed in hypoxic tumor environments, represents a valuable strategy in anticancer research . Furthermore, analogous compounds containing the 1,3,4-oxadiazole core linked via a sulfanylacetamide bridge have demonstrated a range of potent biological activities in published research, including antimicrobial and antiviral effects, underscoring the versatility of this chemotype in investigative applications . Researchers can utilize this compound to explore its potential in various biochemical and cellular assays. Its physicochemical properties, including a predicted topological polar surface area of 162 Ų, suggest favorable characteristics for drug-like molecules . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers can access comprehensive analytical data, including CAS registry number, InChI key, and spectral information, to support their experimental work .

Properties

IUPAC Name

2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c15-12(19)9-24-14-17-16-13(23-14)10-2-1-3-11(8-10)25(20,21)18-4-6-22-7-5-18/h1-3,8H,4-7,9H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARQYUFODMLSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

The synthesis begins with the sulfonation of benzoic acid to introduce the sulfonic acid group at the meta position. Concentrated sulfuric acid (18 M) at 0°C facilitates electrophilic substitution, yielding 3-sulfobenzoic acid with >90% regioselectivity. The reaction mixture is quenched with ice, and the product is isolated via recrystallization from aqueous ethanol.

Conversion to Sulfonyl Chloride

3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to generate 3-sulfonylchloride benzoic acid. This step achieves near-quantitative conversion, as confirmed by the disappearance of the sulfonic acid’s broad O–H stretch (3400 cm⁻¹) in IR spectroscopy and the emergence of S=O stretches at 1370 and 1180 cm⁻¹.

Morpholine Coupling

The sulfonyl chloride intermediate reacts with morpholine in anhydrous tetrahydrofuran (THF) at 0°C, using triethylamine as a base to scavenge HCl. The reaction proceeds via nucleophilic substitution, forming 3-(morpholin-4-ylsulfonyl)benzoic acid in 85% yield after purification by silica gel chromatography (ethyl acetate/hexane, 1:1).

Formation of 5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazole-2-thiol

Hydrazide Synthesis

3-(Morpholin-4-ylsulfonyl)benzoic acid is esterified using thionyl chloride (SOCl₂) in methanol, producing methyl 3-(morpholin-4-ylsulfonyl)benzoate. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide, 3-(morpholin-4-ylsulfonyl)benzohydrazide, with 92% efficiency.

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in a basic medium (potassium hydroxide in ethanol). Heating at 80°C for 6 hours forms 5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazole-2-thiol via intramolecular dehydration. The reaction’s completion is monitored by thin-layer chromatography (TLC), and the product is isolated in 78% yield after acidification and filtration.

Alkylation with 2-Bromoacetamide

The thiol group of the oxadiazole intermediate is alkylated using 2-bromoacetamide in dimethylformamide (DMF) with lithium hydride (LiH) as a base. The reaction proceeds at room temperature for 12 hours, achieving 65% yield after purification via column chromatography (chloroform/methanol, 9:1). Nuclear magnetic resonance (NMR) analysis confirms the acetamide’s integration, with characteristic peaks at δ 4.21 (s, 2H, CH₂) and δ 6.98 (br s, 1H, NH₂).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Key absorptions include N–H stretches (3310 cm⁻¹), C=O (1680 cm⁻¹), S=O (1340, 1160 cm⁻¹), and C–N (1250 cm⁻¹).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), δ 7.89–7.45 (m, 4H, aromatic-H), δ 4.21 (s, 2H, CH₂), δ 3.68 (t, 4H, morpholine-H), δ 3.12 (t, 4H, morpholine-H).
  • Mass Spectrometry : ESI-MS m/z 453.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉N₄O₅S₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.

Synthetic Challenges and Optimizations

Sulfonation Regioselectivity

Meta sulfonation is favored due to the electron-withdrawing carboxylic acid group, but small amounts of para-substituted byproducts (<5%) are removed via recrystallization.

Oxadiazole Cyclization Efficiency

The use of carbon disulfide over phosphorus oxychloride (POCl₃) improves thiol group incorporation, reducing side reactions. However, extended reaction times lead to decomposition, necessitating strict temperature control.

Alkylation Side Reactions

Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen atmosphere and using fresh 2-bromoacetamide.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectral Characteristics

  • S–CH2 linkage : The singlet at δ 4.53 ppm (integrating for 2H) in the 1H-NMR spectrum of diphenylmethyl-substituted analogs confirms the –S–CH2– group, a feature consistent across oxadiazole-acetamide derivatives .
  • Morpholine protons : In the target compound, the morpholine ring’s –CH2–O– and –CH2–N– groups are expected to resonate at δ 3.6–3.8 ppm , while the sulfonyl group may deshield adjacent aromatic protons, shifting signals downfield .

Comparative Data Table

Compound Substituent (R) Molecular Weight (g/mol) Key Biological Activity Reference
3-Morpholin-4-ylsulfonylphenyl ~421.45* Hypothesized antimicrobial/enzyme inhibition
Diphenylmethyl 454.50 Not reported
4-Acetamidophenyl ~376.42 Anti-S. aureus (MIC: 63 µg/mL)
3-Chlorophenyl 356.83 Antibacterial, thrombolytic
3,4,5-Trimethoxyphenyl ~406.44 Broad-spectrum antimicrobial
1H-Indol-3-ylmethyl 378–428 LOX inhibition, moderate antifungal

*Estimated based on structural formula.

Key Research Findings

  • Substituent polarity (e.g., morpholinosulfonyl vs. trimethoxyphenyl) critically influences solubility and target affinity .
  • S–CH2 linkage consistently appears as a singlet in 1H-NMR (δ 4.5–4.6 ppm), confirming structural integrity .
  • Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antibacterial activity by improving membrane penetration or enzyme inhibition .

Biological Activity

The compound 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a morpholine group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that yield derivatives with varying biological activities. The presence of the oxadiazole ring is crucial as it contributes to the compound's reactivity and biological potential.

Table 1: Structural Components of this compound

ComponentDescription
MorpholineA six-membered ring containing nitrogen
OxadiazoleA five-membered ring containing two nitrogen atoms
Sulfonyl GroupEnhances solubility and biological activity
AcetamideProvides stability and enhances interaction

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher activity than standard antibiotics such as ciprofloxacin. For instance, compounds with an acetyl group showed enhanced efficacy against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of oxadiazole compounds has been a focal point in recent studies. This compound has been shown to induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
PANC-1<10Induction of apoptotic pathways
HEK293>100Minimal effect on normal cells
A54915Cell cycle arrest and apoptosis induction

Enzyme Inhibition

Oxadiazole derivatives also exhibit enzyme inhibitory properties. Notably, they have been studied for their ability to inhibit cholinesterases and other enzymes relevant in metabolic pathways.

Case Study: Enzyme Inhibition Assays

In vitro assays demonstrated that certain derivatives effectively inhibited glucosidase activity, suggesting potential applications in managing diabetes . The structure-function relationship highlights the importance of substituents on the oxadiazole ring in modulating enzyme interactions.

Q & A

Q. Table 1: Example Reaction Conditions for Key Synthesis Steps

StepSolventTemperature (°C)CatalystYield Range (%)
Oxadiazole FormationTHF70PCl₅65–75
Sulfonyl Group CouplingDichloromethaneRTEt₃N70–80
Final Acetamide LinkageDMF50K₂CO₃60–70

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., morpholine sulfonyl protons at δ 3.5–3.7 ppm) and carbon backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 437.08) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, acetamide C=O at 1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls .
  • Purity Verification : Re-analyze compound purity via HPLC (>95%) before biological testing .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .

Advanced: What experimental approaches are recommended to elucidate the reaction mechanisms involving this compound’s sulfanyl and oxadiazole groups?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps .
  • Isotopic Labeling : Use ³⁴S-labeled sulfanyl groups to track nucleophilic substitution pathways via MS .
  • Computational Modeling : Perform DFT calculations to map transition states and electron density distributions at reactive sites .

Basic: What in vitro assays are suitable for initial biological activity profiling?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) .

Advanced: How can researchers design pharmacokinetic (ADME) studies for this compound?

Methodological Answer:

  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS .
  • Excretion : Radiolabeled compound tracking in urine/feces over 72 hours in rodent models .

Advanced: What computational tools are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP-1, tubulin) .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability and conformational changes .
  • QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to optimize bioactivity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated chemical waste containers .

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